2-Piperidinopyrimidine-5-boronic acid
Overview
Description
2-Piperidinopyrimidine-5-boronic acid is an organoboron compound with the molecular formula C9H14BN3O2 and a molecular weight of 207.04 g/mol . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Scientific Research Applications
Chemistry
In chemistry, 2-Piperidinopyrimidine-5-boronic acid is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals. Its ability to form stable bonds with various functional groups makes it a versatile intermediate in drug synthesis .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinopyrimidine-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The piperidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed from oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
(2-(Piperidin-1-yl)pyridine-5-yl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Piperidinopyrimidine-5-boronic acid pinacol ester: A derivative with a pinacol ester group.
Uniqueness
This compound is unique due to its combination of a boronic acid group and a piperidine-substituted pyrimidine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis, pharmaceuticals, and materials science .
Properties
IUPAC Name |
(2-piperidin-1-ylpyrimidin-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BN3O2/c14-10(15)8-6-11-9(12-7-8)13-4-2-1-3-5-13/h6-7,14-15H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPMJXGMHDIKLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675349 | |
Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002128-86-0 | |
Record name | [2-(Piperidin-1-yl)pyrimidin-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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